

Budiodarone metabolite identification and pathway analysis

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Compound Focus: Budiodarone

CAS No.: 335148-45-3

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Current Status of Budiodarone Metabolite Data

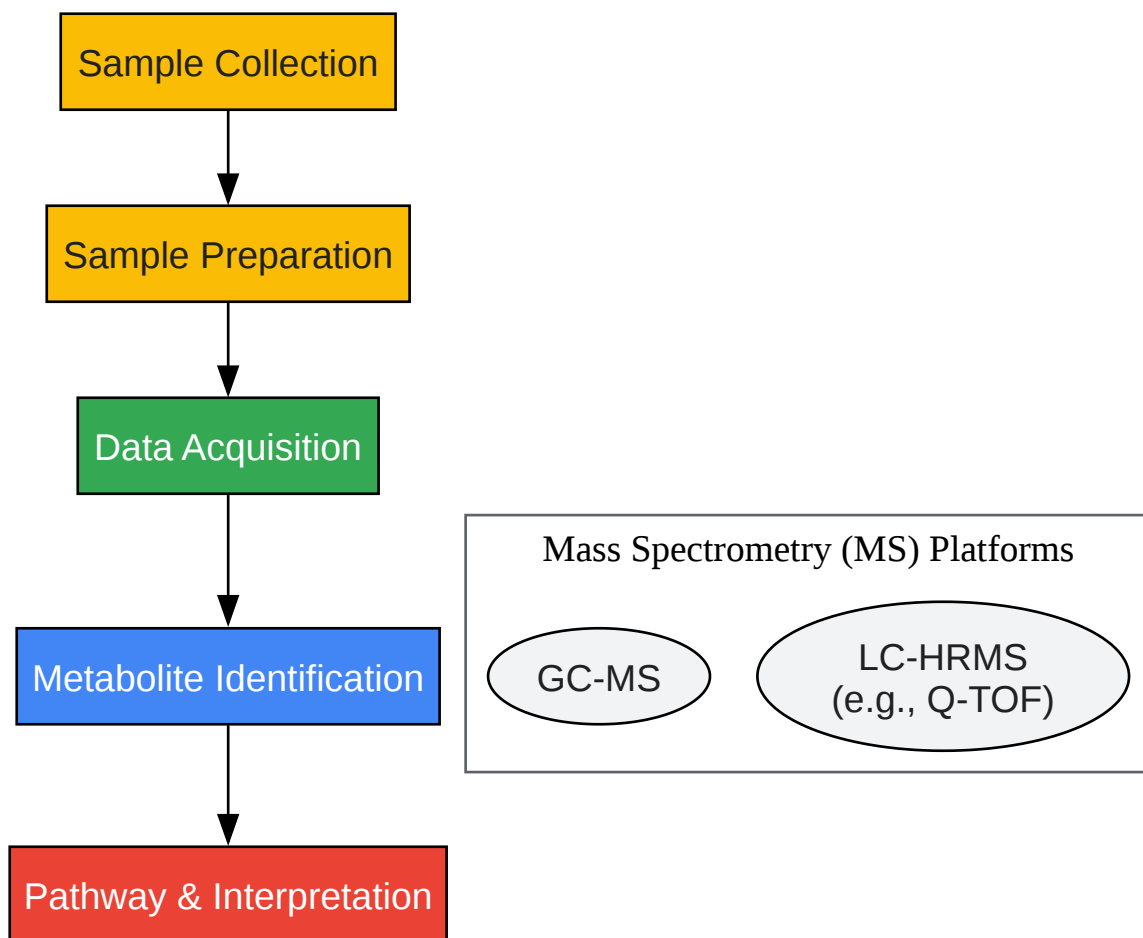
The table below summarizes the key information available for **budiodarone** and the status of its metabolite data:

Aspect	Available Information	Status of Metabolite/Pathway Data
General Status	Investigational antiarrhythmic drug (analog of amiodarone) [1] [2]	-

| **Key Pharmacological Data** | • **Formula:** C₂₇H₃₁I₂NO₅ [1] [2] • **Half-life:** ~7 hours (vs. 35-68 days for amiodarone) [1] [3] • **Mechanism:** Multi-channel blocker (K⁺, Na⁺, Ca²⁺) [1] | - | | **Known Metabolite** | ATI-2000 (electrophysiologically inactive) [3] | Chemical structure and formation pathway not publicly detailed. | | **Metabolic Pathway Analysis** | - | Specific metabolic pathways (e.g., CYP450 involvement, esterase cleavage) are **not published** in the searched sources [2]. |

A Framework for Metabolite Identification & Pathway Analysis

Although **budiodarone**-specific data is limited, the established methodology for investigating a drug's metabolism is well-defined. The following workflow outlines the general process you could apply.



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General metabolomics workflow for drug metabolite profiling.

Sample Preparation & Data Acquisition

The process begins with careful sample collection (e.g., plasma, urine, liver microsomes) and preparation.

Key steps include:

- **Quenching and Extraction:** Rapid quenching of metabolism (e.g., with cold methanol) is followed by metabolite extraction. Liquid-liquid extraction with solvents like methanol/chloroform/water is common for broad coverage of metabolites with different polarities [4].

- **Quality Control (QC):** Incorporation of internal standards (e.g., stable isotope-labeled compounds) is critical for accurate quantification. Adherence to consortium guidelines (e.g., mQACC) ensures data reliability [4].

For data acquisition, two mass spectrometry platforms are particularly powerful when used together [5]:

- **GC-MS:** Highly standardized and excellent for volatile compounds or those made volatile by derivatization (e.g., silylation). It provides rich, reproducible fragmentation spectra and leverages large, curated spectral libraries (e.g., NIST, FiehnLib) [6].
- **LC-HRMS (e.g., UPLC-Q-TOF):** Ideal for non-volatile, thermally labile, and high molecular weight compounds. It offers high sensitivity and mass accuracy without the need for derivatization [7] [5].

Metabolite Identification & Pathway Mapping

Once data is acquired, the identification process proceeds.

- **Data Processing & Deconvolution:** Software like AMDIS (for GC-MS) or MZmine (for LC-MS) is used for peak picking and deconvoluting complex data to purify mass spectra [6].
- **Database Searching:** Purified spectra are searched against chemical (e.g., PubChem) and spectral databases (e.g., NIST, MassBank) for initial identification [6] [8].
- **Pathway Mapping:** Identified metabolites can be mapped to biological pathways using tools like MetaboAnalyst [9], which connects metabolites to pathways like KEGG and MetaCyc for functional interpretation [8].

Suggestions for Further Research

To acquire the specific data you need, consider these approaches:

- **Contact the Sponsor:** The most direct path would be to inquire with **ARYx Therapeutics**, the developer of **budiodarone**. Preclinical and clinical Investigational New Drug (IND) applications would contain detailed metabolite and pathway information.
- **Monitor Clinical Trials:** Keep track of any new publications resulting from clinical trials on **budiodarone**, as they may eventually include metabolic disposition data.
- **Apply the Framework:** The methodologies outlined here can serve as a robust experimental plan for conducting your own metabolite identification study should you have access to the compound.

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References

1. Budiodarone [en.wikipedia.org]
2. Budiodarone: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. A preliminary assessment of the effects of ATI-2042 in ... [pubmed.ncbi.nlm.nih.gov]
4. Mass-spectrometry based metabolomics - Proteome Science [proteomesci.biomedcentral.com]
5. Dual-platform (GC-MS & UPLC-HRMS) metabolomics ... [sciencedirect.com]
6. Metabolomics by Gas Chromatography-Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
7. Metabolomics in drug research and development: The recent ... [pubmed.ncbi.nlm.nih.gov]
8. Metabolome searcher: a high throughput tool for metabolite ...
[bmcbioinformatics.biomedcentral.com]
9. MetaboAnalyst [metaboanalyst.ca]

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